molecular formula C8H10BrClFNO B7948155 (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hcl

Cat. No.: B7948155
M. Wt: 270.52 g/mol
InChI Key: MZNVVHMLVIIIBD-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and halogen substituents (bromine and fluorine) on the aromatic ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-bromo-5-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an alkyl group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The halogen substituents (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding alkyl derivative

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, binding to active sites and altering enzymatic activity. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL
  • (S)-1-(3-Bromo-5-fluorophenyl)ethan-1-OL
  • (1R)-1-(3-Bromo-5-fluorophenyl)ethan-1-OL

Uniqueness

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows for selective interactions with biological targets and versatile reactivity in chemical synthesis, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNVVHMLVIIIBD-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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